Hexamethylenetetramine, methiodide

Overview

Description

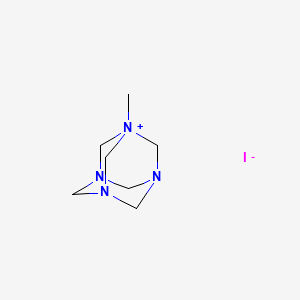

Hexamethylenetetramine, methiodide, also known as HEXAMETHYLENETETRAMINE METHYLIODIDE, is a chemical compound with the molecular formula C7H15IN4 . It is an organic compound that is used in various applications.

Synthesis Analysis

Hexamethylenetetramine, more commonly known as hexamine, is obtained by the reaction of formaldehyde and excess of ammonia, either in an aqueous medium or in the vapor phase . It has been used as a versatile reagent in organic synthesis for many years . In particular, in the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C7H15IN4 . The molecule has a tetrahedral cage-like structure, similar to adamantane .Physical And Chemical Properties Analysis

Hexamethylenetetramine, a related compound, is a white crystalline solid that is highly soluble in water and polar organic solvents . It has a cage-like structure similar to adamantane and sublimes in vacuum at 280 °C .Scientific Research Applications

1. Industrial Applications

Hexamethylenetetramine is commonly used in industrial applications, such as in the manufacture of formaldehyde resins, rubber, and explosives like cyclonite. It serves as a hardener in core molding processes and has been identified as a cause of formaldehyde contact dermatitis due to its ability to release formaldehyde (Havakawa et al., 1988).

2. Organic Synthesis

Hexamethylenetetramine plays a significant role in modern organic synthesis. Its versatility as a reagent has been highlighted in numerous organic synthesis processes over the past decades (Kaur & Kishore, 2013).

3. Clathrate Hydrates

In materials science, hexamethylenetetramine hexahydrate exhibits a unique three-dimensional framework structure of hydrogen-bonded water molecules, with each hexamethylenetetramine molecule positioned in a cavity and linked to the water structure by hydrogen bonds (Jeffrey & Mak, 1965).

4. Interstellar Chemistry

Studies have shown the role of hexamethylenetetramine in interstellar chemistry, particularly its formation through photochemical reactions of interstellar ice analogs containing methanol. This process is significant in understanding molecular evolution in space (Oba et al., 2017).

5. Bactericidal Properties

The quaternary salts of hexamethylenetetramine exhibit bactericidal properties. Research has shown that the introduction of the hexamethylenetetramine nucleus enhances the bactericidal action of various substances (Jacobs, Heidelberger, & Bull, 1916).

6. Precursor for Explosive Synthesis

Hexamethylenetetramine dinitrate (HDN) is used as a precursor for the synthesis of RDX, an important secondary nitramine explosive. HDN's synthesis and characterization are critical for the production of RDX (Turhan et al., 2013).

7. Food Preservation

Hexamethylenetetramine is used as a preservative in foodstuffs, especially in fish products, due to its effectiveness in inhibiting the growth of microorganisms responsible for spoilage (Linko & Nikkilä, 1959).

8. Physical and Chemical Properties

Studies have investigated the solubility, density, speed of sound, viscosity, and surface tension of hexamethylenetetramine in various solutions. These properties are essential for understanding the interactions between hexamethylenetetramine and different solvents (Wang, Dai, Lei, & Chen, 2008; Gómez‐Díaz, Navaza, & Rumbo, 2018).

9. Coordination Compounds

Hexamethylenetetramine forms coordination compounds with various metal salts, playing a role as a crosslinking agent and a modulator in the formation of dinuclear and multinuclear coordination compounds (Kaihua & Shuhong, 2018).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-methyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N4/c1-11-5-8-2-9(6-11)4-10(3-8)7-11/h2-7H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRDTZZCWMQVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CN3CN(C1)CN(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860995 | |

| Record name | 1-Methyl-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50982-79-1 | |

| Record name | 1-Methyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1196229.png)

![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)